molecular formula C13H16O4 B1499709 Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate CAS No. 83823-61-4

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

Cat. No. B1499709
CAS RN: 83823-61-4
M. Wt: 236.26 g/mol
InChI Key: UTHZUODGIWFCOP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical compound that belongs to the family of ethyl esters. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.

Scientific Research Applications

DNA Binding and In Silico Studies

The compound has been used in the synthesis of (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid and its triorganotin complexes . These complexes have been studied for their DNA binding properties. The DNA interaction of the representative compounds explored an intercalative binding mode .

Drug Development

The in silico study performed by SwissADME webserver suggested that reported compounds obey the rules of drug-likeness . This indicates the potential of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate in the development of new drugs.

Anticancer Research

Organotin (IV) compounds, which can be synthesized using Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, have shown potential in anticancer drug development . They have been evaluated against different cell lines and their results endorse their potential of repressing tumor growth .

Synthesis of Natural Products

Eugenol derivatives, which can be synthesized from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, have been extensively used as a starting material for total synthesis of several natural products .

Pharmacological Properties

Eugenol derivatives have shown a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . This suggests that Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, as a precursor to these derivatives, could have similar applications.

Chemical Reactivity Studies

The compound has been used in the preparation of (2 R*,4 R*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4-tetrahydroquinoline and (2 R*,4 S*)-1- n -butyl-2-methyl-4- (2-oxopyrrolidin-1-yl)-6-methoxy-1,2,3,4- tetrahydroquinoline . These compounds can be used to study the chemical reactivity of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate.

Organic Radicals

The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals . This property can be used to study the behavior of organic radicals.

Food Processing Industry

Eugenol, which can be synthesized from Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate, has been extensively used in the food processing industry . This suggests potential applications of Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate in this industry as well.

properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZUODGIWFCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669504
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate

CAS RN

83823-61-4
Record name Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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